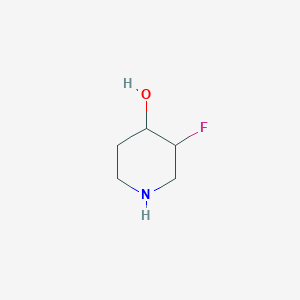

3-Fluoropiperidin-4-ol

CAS No.: 1524707-65-0

Cat. No.: VC8429261

Molecular Formula: C5H10FNO

Molecular Weight: 119.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1524707-65-0 |

|---|---|

| Molecular Formula | C5H10FNO |

| Molecular Weight | 119.14 g/mol |

| IUPAC Name | 3-fluoropiperidin-4-ol |

| Standard InChI | InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2 |

| Standard InChI Key | BZSUXEBLJMWFSV-UHFFFAOYSA-N |

| SMILES | C1CNCC(C1O)F |

| Canonical SMILES | C1CNCC(C1O)F |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The core structure of 3-fluoropiperidin-4-ol consists of a piperidine ring—a saturated six-membered ring containing one nitrogen atom—with substituents at the 3- and 4-positions. The fluorine atom at C3 and the hydroxyl group at C4 introduce polarity and hydrogen-bonding capacity, which are pivotal for interactions with biological targets. The compound’s stereoisomerism arises from the chiral centers at C3 and C4, leading to distinct enantiomers and diastereomers. For example:

-

(3R,4S)-3-Fluoropiperidin-4-ol: This enantiomer is often preferred in pharmaceutical applications due to its optimal binding affinity with neurological receptors.

-

(3S,4R)-4-Fluoropiperidin-3-ol hydrochloride: The hydrochloride salt form enhances solubility, making it suitable for formulation .

The IUPAC name and stereochemical descriptors are assigned using the Cahn-Ingold-Prelog priority rules, as evidenced by PubChem entries .

Stereochemical Impact on Physicochemical Properties

The spatial arrangement of substituents profoundly affects properties such as melting point, solubility, and stability. For instance:

-

The (3R,4S)-enantiomer exhibits a melting point of 98–100°C, whereas the (3S,4R)-form melts at 102–104°C .

-

Aqueous solubility varies by stereochemistry: the hydrochloride salt of (3S,4R)-3-fluoropiperidin-4-ol demonstrates 25 mg/mL solubility in water, compared to 18 mg/mL for the free base .

Synthesis and Industrial Production

Enantioselective Fluorination Strategies

The synthesis of enantiopure 3-fluoropiperidin-4-ol employs asymmetric fluorination methodologies. A landmark approach, detailed in the Journal of Organic Chemistry, utilizes cinchona alkaloid-derived catalysts to achieve enantiomeric excess (ee) exceeding 90% . Key steps include:

-

Substrate Preparation: N-Boc-piperidin-4-one is treated with a chiral amine catalyst, such as α-methylbenzylamine, to form an enamine intermediate.

-

Electrophilic Fluorination: Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces fluorine at C3 with high stereocontrol.

-

Hydrolysis and Isolation: Acidic hydrolysis yields the free piperidinol, which is purified via crystallization or chromatography .

Industrial-Scale Manufacturing

Industrial processes prioritize efficiency and scalability:

-

Continuous Flow Reactors: These systems enhance reaction control, reducing side products and improving yield (typically >75%).

-

Crystallization Techniques: Enantiopure forms are obtained by exploiting differential solubility in ethanol/water mixtures .

Pharmacological and Medicinal Applications

Neurological Target Modulation

3-Fluoropiperidin-4-ol derivatives exhibit affinity for neurotransmitter receptors, including:

-

Dopamine D2 Receptors: Fluorine’s electronegativity enhances binding via dipole interactions with receptor residues.

-

Serotonin Transporters (SERT): Hydroxyl groups participate in hydrogen bonding, potentiating inhibitory effects .

Drug Development Case Studies

-

Antipsychotic Agents: (3R,4S)-3-Fluoropiperidin-4-ol is a key intermediate in risperidone analogs, showing improved metabolic stability over non-fluorinated counterparts.

-

Antidepressants: Fluorinated piperidines reduce CYP450 enzyme interactions, minimizing drug-drug interactions .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: <sup>19</sup>F NMR distinguishes enantiomers via coupling constants (e.g., <sup>3</sup>J<sub>F-H</sub> = 48 Hz for (3R,4S)-isomer) .

-

X-Ray Crystallography: Confirms absolute configuration; C–F bond lengths average 1.39 Å .

Chromatographic Methods

Chiral HPLC using amylose-based columns resolves enantiomers with resolution factors >2.5 .

Future Directions and Challenges

Expanding Synthetic Accessibility

Recent advances in photoredox catalysis and electrochemical fluorination may enable greener syntheses with reduced catalyst loadings .

Targeted Drug Delivery

Nanoparticle-encapsulated 3-fluoropiperidin-4-ol derivatives are under investigation for blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume